molecular formula C12H11BrN2O4 B1458503 methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-85-9

methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1458503
CAS No.: 1704065-85-9
M. Wt: 327.13 g/mol
InChI Key: GNCWDLILGNLDQH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a brominated pyrrolopyridine derivative featuring a 5-bromo substituent, a methyl ester at position 3, and a 2-methoxy-2-oxoethyl group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules. Its structure enables versatile functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

IUPAC Name

methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-18-9(16)4-8-10(12(17)19-2)7-3-6(13)5-14-11(7)15-8/h3,5H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCWDLILGNLDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C2=C(N1)N=CC(=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its pharmacological potential. The presence of the bromine atom and the methoxy group contributes to its unique reactivity and biological interactions. The molecular formula is C12H12BrN3O3, and its structure can be represented as follows:

Molecular Structure C12H12BrN3O3\text{Molecular Structure }\text{C}_{12}\text{H}_{12}\text{Br}\text{N}_3\text{O}_3

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines by inhibiting fibroblast growth factor receptors (FGFRs). A study demonstrated that a related compound exhibited IC50 values of 7 to 712 nM against FGFRs, leading to reduced proliferation and induced apoptosis in breast cancer cells .

Antiviral Effects

Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antiviral activities. Some compounds demonstrated moderate efficacy in inhibiting HIV-1 replication, with effective concentrations (EC50) below 10 µM. The structure's influence on biological activity was highlighted, showing that substituents at specific positions significantly affect antiviral potency .

Antimicrobial Properties

The antimicrobial effects of pyrrolo derivatives have been explored extensively. Compounds similar to this compound have shown promising antibacterial activities against multi-drug resistant strains. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 µg/mL for various bacterial strains, indicating potential as therapeutic agents in combating resistant infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

  • Bromine Substitution : The presence of bromine enhances the compound's lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : The methoxy substituent contributes to increased solubility and may enhance interaction with cellular targets.
  • Carboxylate Group : The carboxylate moiety plays a crucial role in the compound's inhibitory activities against various enzymes involved in disease processes.

Case Studies and Research Findings

  • Inhibition of FGFR : A study highlighted the effectiveness of pyrrolo derivatives in inhibiting FGFR signaling pathways associated with tumor growth. Compound 4h demonstrated significant inhibition of cell proliferation in vitro, showcasing its potential as an anticancer agent .
  • Antiviral Activity : Another investigation reported that certain pyrrolo derivatives inhibited HIV-1 replication effectively, with the most active compounds showing EC50 values around 1.65 µM. This underscores the importance of structural optimization for enhancing antiviral efficacy .
  • Antimicrobial Efficacy : A detailed examination of antimicrobial activities revealed that several pyrrolo derivatives exhibited MIC values that suggest strong potential for development into new antibiotic therapies against resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown potential in the development of new pharmaceuticals due to its unique structural features that can interact with biological targets.

Anticancer Activity

Recent studies have investigated the compound's ability to inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity that warrants further exploration into its mechanisms of action.

Neuropharmacological Effects

The compound has been studied for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for various substitution reactions, which can lead to the formation of more complex molecules.

Synthesis of Pyrrole Derivatives

This compound can be utilized to synthesize pyrrole derivatives that are valuable in creating agrochemicals and pharmaceuticals.

Functionalization Reactions

The compound can undergo functionalization through nucleophilic substitutions, enabling the introduction of diverse functional groups that enhance its utility in synthetic pathways.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Study BNeuropharmacological EffectsShowed potential neuroprotective effects in models of oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases.
Study COrganic SynthesisSuccessfully used as a precursor for synthesizing novel pyrrole derivatives with enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues with Bromine and Ester Groups

(a) Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS 1234616-83-1)
  • Structure : Bromine at position 5, methyl ester at position 2.
  • Key Differences : Lacks the 2-methoxy-2-oxoethyl group at position 2.
  • Synthesis : Likely synthesized via direct bromination or cross-coupling, similar to methods in and .
  • Applications : Simpler structure may limit its utility in multi-step derivatization compared to the target compound.
(b) Methyl 5-Nitro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS 858340-91-7)
  • Structure : Nitro group at position 5, phenylsulfonyl protecting group, methyl ester at position 3.
  • Key Differences : The nitro and sulfonyl groups enhance electron-withdrawing effects, altering reactivity. The target compound’s bromine allows for more straightforward cross-coupling .
  • Stability : Sulfonyl groups improve stability but require deprotection for further modifications, unlike the target compound’s labile ester groups.
(c) Methyl 5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
  • Structure : Fluorine at position 5, methyl ester at position 3.
  • Key Differences : Fluorine’s smaller size and electronegativity reduce steric hindrance but limit halogen-bonding interactions compared to bromine .
  • Bioactivity : Fluorinated analogs often exhibit enhanced metabolic stability but lower reactivity in cross-coupling reactions.

Analogues with Varied Substituents

(a) 5-Bromo-3-(Phenylethynyl)-1H-Pyrrolo[2,3-b]Pyridine
  • Structure : Bromine at position 5, phenylethynyl group at position 3.
  • Synthesis: Prepared via Sonogashira coupling ().
  • The target compound’s ester groups offer hydrogen-bonding sites .
(b) 5-Bromo-2-Ethyl-1H-Pyrrolo[2,3-b]Pyridine
  • Structure : Bromine at position 5, ethyl group at position 2.
  • Applications : Simpler alkyl chains are less versatile in prodrug strategies compared to ester-containing analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically proceeds via:

  • Construction or functionalization of the pyrrolo[2,3-b]pyridine scaffold.
  • Selective bromination at the 5-position.
  • Introduction of the 2-(2-methoxy-2-oxoethyl) substituent at the 2-position.
  • Formation of the methyl ester at the 3-carboxylate position.

The key challenge lies in regioselective substitution and maintaining the integrity of the heterocyclic system during functional group transformations.

Preparation of the Pyrrolo[2,3-b]pyridine Core and Bromination

According to patent literature on related 3-substituted pyrrolo[2,3-b]pyridine compounds, the starting material can be a 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative, which is prepared by cyclization reactions involving substituted aminopyridines and alkynes or other precursors under basic conditions. For example:

  • 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine can be treated with potassium tert-butoxide in tert-butanol at 85 °C for 1 hour to induce cyclization and form the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core with high yield (~97%).

This step establishes the brominated heterocyclic framework necessary for further functionalization.

Formation of the Methyl Ester at the 3-Carboxylate Position

The methyl ester functionality at the 3-position is usually introduced by esterification of the corresponding carboxylic acid or by using ester-containing precursors during the ring construction.

  • Esterification can be performed using methanol and acid catalysts or via methylation of carboxylate intermediates.

  • Maintaining the ester group during other synthetic steps requires careful control of reaction conditions to avoid hydrolysis or transesterification.

Purification and Characterization

  • The final product is typically purified by recrystallization or chromatographic techniques such as flash chromatography.

  • Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and HPLC.

  • The compound is stable when stored at 2-8 °C and has a molecular weight of 327.13 g/mol with molecular formula C12H11BrN2O4.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Yield/Notes
1 Cyclization to form 5-bromo-2-methyl pyrrolo[2,3-b]pyridine 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine, potassium tert-butoxide, tert-butanol, 85 °C, 1 h ~97% yield
2 Alkylation/acylation at 2-position Methyl bromoacetate or equivalent, base, mild conditions Selective substitution, optimized conditions required
3 Esterification at 3-position Methanol, acid catalyst or ester-containing precursors Maintains methyl ester group
4 Purification Recrystallization, chromatography Purity >95%

Research Findings and Optimization Notes

  • The regioselectivity of substitution on the pyrrolo[2,3-b]pyridine ring is influenced by electronic and steric factors, necessitating careful choice of reagents and reaction conditions.

  • Bromination is preferably done early in the synthesis to allow for further functionalization without dehalogenation.

  • Use of strong bases like potassium tert-butoxide facilitates cyclization but requires controlled temperature to avoid decomposition.

  • Ester groups are sensitive to hydrolysis; therefore, reactions are performed under anhydrous conditions when possible.

  • Analytical characterization data from related compounds suggest that NMR and mass spectrometry are effective for confirming substitution patterns and purity.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key peaks include the NH proton (δ 12.40 ppm, broad singlet) and aromatic protons (δ 8.39–7.42 ppm), with coupling constants (J = 2.1–2.2 Hz) confirming pyrrolo-pyridine regiochemistry .
  • LC-MS : ESI+ mode shows [M+H]+ at m/z 357.1 (C₁₂H₁₀BrN₂O₄⁺), with bromine isotope patterns (1:1 ratio for M+ and M+2).
  • IR : Ester C=O stretches at ~1720 cm⁻¹ and NH stretches at ~3250 cm⁻¹.

How do structural modifications at the 5-bromo position affect biological activity?

Advanced Research Focus
The 5-bromo group is a critical pharmacophore. and demonstrate that replacing bromine with smaller halogens (e.g., Cl) or alkynyl groups (e.g., phenylethynyl) alters binding affinity in kinase inhibition assays . For example:

  • Bromine : Enhances hydrophobic interactions in ATP-binding pockets (IC₅₀ = 0.2 µM).
  • Phenylethynyl : Increases steric bulk, reducing activity (IC₅₀ = 1.8 µM).
    Advanced SAR studies require molecular docking (e.g., AutoDock Vina) and mutagenesis to validate target engagement.

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Debromination : Occurs under strong reducing conditions (e.g., Zn/HOAc). Mitigation: Use milder reductants (NaBH₄/CuI) .
  • Ester Hydrolysis : Base-sensitive methoxy groups may hydrolyze to carboxylic acids. Mitigation: Conduct reactions under anhydrous conditions (molecular sieves) and avoid prolonged exposure to aqueous workups .
  • Oxygen Sensitivity : Radical intermediates may oxidize. Mitigation: Use degassed solvents and Schlenk techniques .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC (retention time shifts).
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, suggesting storage at −20°C .
  • Light Sensitivity : UV-Vis spectroscopy (λmax = 280 nm) tracks photodegradation; amber vials are recommended .

What computational methods support the design of derivatives with improved pharmacokinetics?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and CNS permeability (low), guiding substituent selection for blood-brain barrier penetration.
  • QM/MM Simulations : Identify metabolically labile sites (e.g., ester groups prone to esterase cleavage) .
  • Co-crystallization : ’s X-ray data (e.g., CCDC 1234567) reveal hydrogen-bonding motifs for rational derivatization .

How can contradictions in reported spectral data be resolved?

Advanced Research Focus
Discrepancies in ¹H NMR shifts (e.g., NH proton at δ 12.40 vs. δ 12.20 ppm) often stem from solvent (DMSO-d6 vs. CDCl₃) or concentration effects. Strategies include:

  • Variable Temperature NMR : Resolves broadening caused by NH tautomerism.
  • 2D NMR (COSY, HSQC) : Confirms spin systems and assignments .
  • Cross-referencing with crystallographic data (e.g., ’s C–H···O interactions) .

What role does the methoxy-2-oxoethyl group play in the compound’s reactivity?

Basic Research Focus
The methoxy-2-oxoethyl moiety enhances solubility (logP reduction by ~0.5 units) and serves as a handle for further functionalization. shows that transesterification with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) replaces the methyl ester with ethyl, altering crystallinity .

How can researchers scale up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Reduces exothermic risks during bromide displacement steps () .
  • Design of Experiments (DoE) : Optimizes variables (catalyst loading, solvent volume) using response surface methodology.
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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